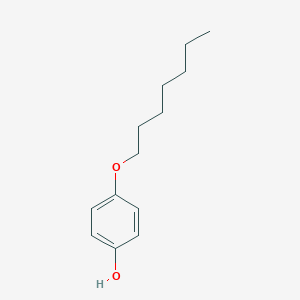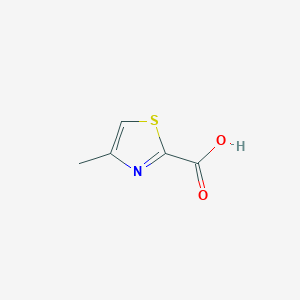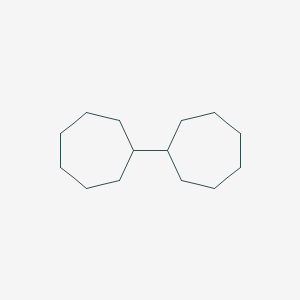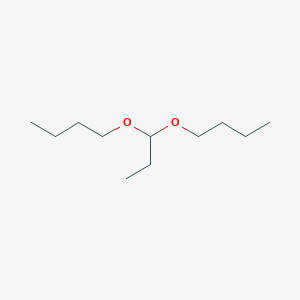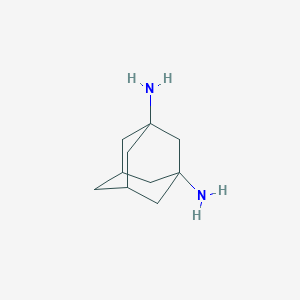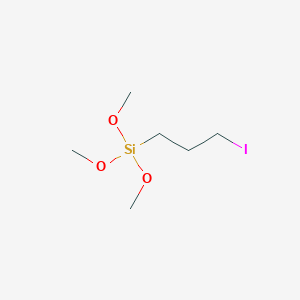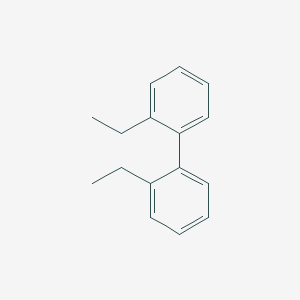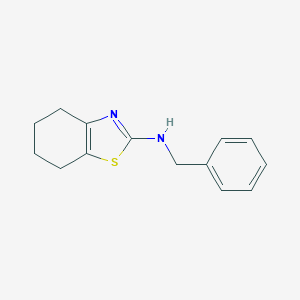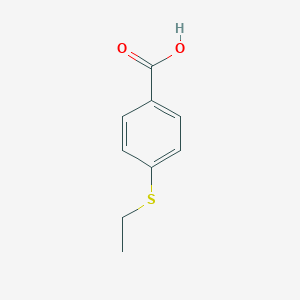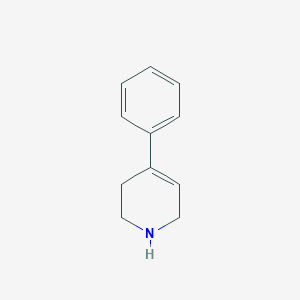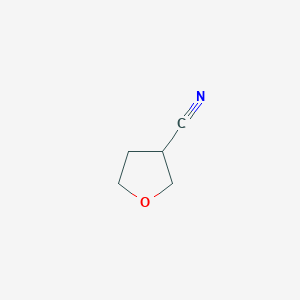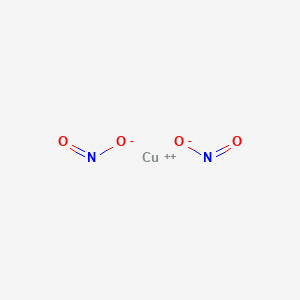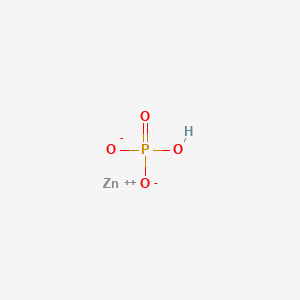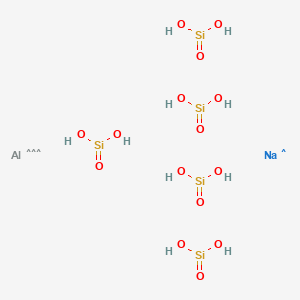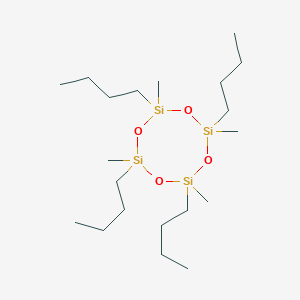
2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane (TBTS) is a cyclic siloxane compound that has been widely used in scientific research due to its unique properties. TBTS is a colorless liquid with a molecular formula of C24H60O4Si4. It has a high boiling point and low viscosity, making it an ideal solvent for many applications.
Aplicaciones Científicas De Investigación
2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane has been used in a variety of scientific research applications. One of the most common uses of 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane is as a solvent for the synthesis of nanoparticles. 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane has been shown to be an effective solvent for the synthesis of silver and gold nanoparticles. Additionally, 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane has been used as a solvent for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of materials that have potential applications in gas storage, catalysis, and drug delivery.
Mecanismo De Acción
The mechanism of action of 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane is not well understood. However, it is believed that 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane may act as a surfactant, stabilizing nanoparticles and other materials in solution. Additionally, 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane may have a role in controlling the size and shape of nanoparticles during synthesis.
Efectos Bioquímicos Y Fisiológicos
2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and non-carcinogenic. 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane has been shown to have low acute toxicity in animals, with no observed adverse effects at doses up to 2000 mg/kg.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane has several advantages for use in lab experiments. It is a relatively non-toxic and non-carcinogenic solvent that has a high boiling point and low viscosity. Additionally, 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane is a relatively inexpensive solvent that is readily available. However, 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane has some limitations. It is not miscible with water, which may limit its use in some applications. Additionally, 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane may not be compatible with all materials, which may limit its use in some synthesis reactions.
Direcciones Futuras
There are several future directions for research involving 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane. One area of research is the synthesis of new materials using 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane as a solvent. Additionally, researchers may investigate the use of 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane in drug delivery applications. Finally, researchers may investigate the mechanism of action of 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane in more detail to better understand its properties and potential applications.
Conclusion:
In conclusion, 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane is a cyclic siloxane compound that has a variety of scientific research applications. It is a relatively non-toxic and non-carcinogenic solvent that has a high boiling point and low viscosity. 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane has been used in the synthesis of nanoparticles and MOFs, and has potential applications in drug delivery. While 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane has some limitations, it is a relatively inexpensive and readily available solvent that has several advantages for use in lab experiments. There are several future directions for research involving 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane, including the synthesis of new materials and the investigation of its mechanism of action.
Métodos De Síntesis
The synthesis of 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane involves the reaction of tetramethylcyclotetrasiloxane with butyllithium in the presence of a catalyst. The reaction produces 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane and lithium butoxide as a byproduct. The reaction is typically carried out under an inert atmosphere to prevent the formation of unwanted side products.
Propiedades
Número CAS |
14685-29-1 |
|---|---|
Nombre del producto |
2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane |
Fórmula molecular |
C20H48O4Si4 |
Peso molecular |
464.9 g/mol |
Nombre IUPAC |
2,4,6,8-tetrabutyl-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C20H48O4Si4/c1-9-13-17-25(5)21-26(6,18-14-10-2)23-28(8,20-16-12-4)24-27(7,22-25)19-15-11-3/h9-20H2,1-8H3 |
Clave InChI |
WRMMUMWFPNLNGA-UHFFFAOYSA-N |
SMILES |
CCCC[Si]1(O[Si](O[Si](O[Si](O1)(C)CCCC)(C)CCCC)(C)CCCC)C |
SMILES canónico |
CCCC[Si]1(O[Si](O[Si](O[Si](O1)(C)CCCC)(C)CCCC)(C)CCCC)C |
Punto de ebullición |
291.0 °C |
Otros números CAS |
14685-29-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



